molecular formula C24H21ClN4O3 B2546279 (E)-2-(4-chlorostyryl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940987-94-0

(E)-2-(4-chlorostyryl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2546279
CAS No.: 940987-94-0
M. Wt: 448.91
InChI Key: XTLDIQPJNZYMLU-JXMROGBWSA-N
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Description

(E)-2-(4-chlorostyryl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Piperazin-1-yl Methanone Derivatives

A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and characterized. These compounds displayed moderate to good antimicrobial activity, showcasing the potential for therapeutic applications (Mhaske et al., 2014).

Synthesis and Antibacterial Activity of Benzothiazole Derivatives

The synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b] benzothiazole-4(H)-ones was achieved, revealing significant antibacterial properties. This study highlights the versatility of benzothiazole derivatives in developing new antibacterial agents (Vartale et al., 2008).

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated variable and modest antimicrobial activity. This research expands the potential use of pyridine derivatives in antimicrobial therapy (Patel et al., 2011).

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-20-4-2-3-18(15-20)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(32-24)10-7-17-5-8-19(25)9-6-17/h2-10,15H,11-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDIQPJNZYMLU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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